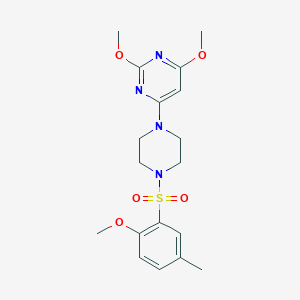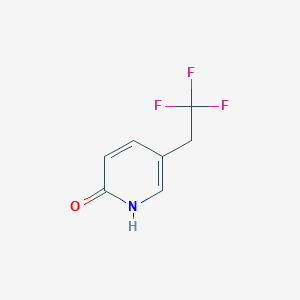![molecular formula C11H14F3NO2 B2452582 1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine CAS No. 953750-89-5](/img/structure/B2452582.png)
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Melanin Biosynthesis Inhibition and Skin Whitening Potential
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine has shown potential in inhibiting melanin biosynthesis. A study revealed that a structurally related compound, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, significantly inhibited tyrosinase activity, which is crucial in the melanin production process. This compound also demonstrated a UV-blocking effect, suggesting its utility as a skin whitening agent (Choi et al., 2002).
Antibacterial Applications
Research has been conducted on derivatives of this compound for their antibacterial properties. For instance, N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives were synthesized and evaluated for their antibacterial activity, suggesting the potential of this class of compounds in antibacterial applications (Reddy & Prasad, 2021).
Antimicrobial and Antifungal Activity
Similarly, certain derivatives, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, have shown significant antibacterial and antifungal activities. These derivatives were synthesized and their structures characterized, leading to a better understanding of their potential therapeutic applications (Mandala et al., 2013).
Anti-inflammatory and Antinociceptive Properties
In the field of pain management and inflammation, 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles have been reported to possess anti-inflammatory and antinociceptive properties. These compounds were synthesized and evaluated, showcasing their potential therapeutic benefits in treating pain and inflammation-related conditions (Upmanyu et al., 2011).
Potential in Organosoluble and Low-Colored Fluorinated Polyimides
Research into the applications of this compound derivatives in materials science has also been conducted. A study focused on a novel trifluoromethyl-substituted bis(ether amine) monomer derived from this compound, which led to the development of highly soluble, transparent, low-colored, and tough fluorinated polyimides. These polyimides showed promising properties for various industrial applications (Chung, Tzu, & Hsiao, 2006).
Mechanism of Action
properties
IUPAC Name |
1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-7(15)8-3-4-9(10(5-8)16-2)17-6-11(12,13)14/h3-5,7H,6,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWGBJKHORUQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(F)(F)F)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

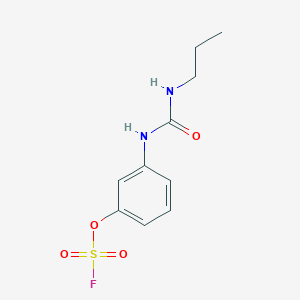
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)
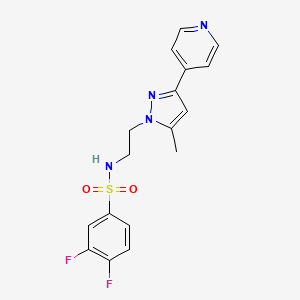

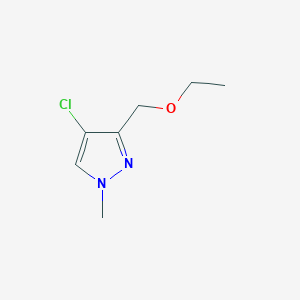
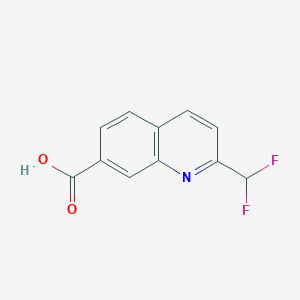
![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)
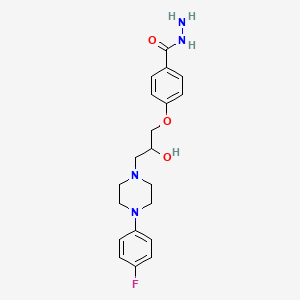
![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)
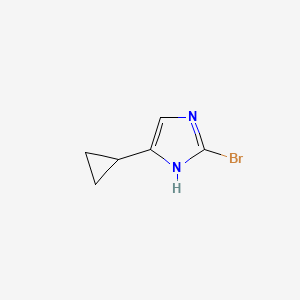

![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)
